molecular formula C13H10FNO3 B3383570 6-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid CAS No. 438049-63-9

6-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid

Cat. No.: B3383570
CAS No.: 438049-63-9
M. Wt: 247.22 g/mol
InChI Key: WLPVABYOBICUEN-UHFFFAOYSA-N
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Description

6-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted at the 3-position with a carboxylic acid group and at the 6-position with a 2-fluorobenzyloxy moiety. This structure combines electron-withdrawing (fluorine) and hydrogen-bonding (carboxylic acid) groups, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors where aromatic stacking and polar interactions are critical . aureus CrtM) .

Properties

IUPAC Name

6-[(2-fluorophenyl)methoxy]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c14-11-4-2-1-3-10(11)8-18-12-6-5-9(7-15-12)13(16)17/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPVABYOBICUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=NC=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid typically involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl alcohol and 3-hydroxypyridine.

    Formation of the Methoxy Group: The 2-fluorobenzyl alcohol is reacted with a suitable reagent to form the methoxy group. This step often involves the use of methanol and an acid catalyst.

    Coupling Reaction: The methoxy-substituted fluorobenzyl compound is then coupled with 3-hydroxypyridine under specific conditions to form the desired product. This step may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

6-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H10FNO3
  • Molecular Weight : 247.22 g/mol
  • Structure : The compound features a pyridine ring substituted with a methoxy group and a fluorophenyl moiety, which contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

6-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid is being explored for its potential therapeutic effects:

  • Anti-inflammatory Activity : Research has indicated that derivatives of this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical targets in the treatment of inflammatory diseases. For instance, compounds with similar structures have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Antimicrobial Properties : The compound's structural features may enhance its interaction with biological targets, making it a candidate for developing new antimicrobial agents. Studies on related pyridine derivatives have demonstrated promising antibacterial and antifungal activities .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block:

  • Synthesis of Heterocycles : It can be utilized to synthesize various heterocyclic compounds through nucleophilic substitution reactions or coupling reactions, facilitating the development of complex molecular architectures .
  • Precursor for Drug Development : Its unique functional groups allow it to act as a precursor in synthesizing more complex pharmaceutical agents, potentially leading to novel therapeutic compounds.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of similar pyridine derivatives, revealing that modifications at the 2-position significantly enhanced COX-2 inhibition. This suggests that this compound could be optimized for better efficacy against inflammatory pathways .

Case Study 2: Synthesis of Novel Compounds

Researchers have synthesized a series of derivatives from pyridine-based compounds, including this compound, demonstrating their utility in creating new anti-cancer agents. The structural modifications led to improved selectivity and potency against cancer cell lines.

Mechanism of Action

The mechanism of action of 6-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Key Structural Variations and Properties

The table below highlights critical differences between 6-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid and its analogs:

Compound Name Substituent Molecular Weight (g/mol) Key Properties References
This compound 2-Fluorobenzyloxy 261.23* Ortho-fluorine enhances halogen bonding; methoxy linker improves flexibility.
6-(2-Fluorophenyl)nicotinic acid (CAS 505082-91-7) Direct 2-fluorophenyl 217.18 Lacks methoxy spacer; rigid structure may limit binding orientations.
6-(Benzyloxy)nicotinic acid (CAS 94084-76-1) Benzyloxy 217.22 No fluorine; higher lipophilicity but reduced electronic effects.
6-(4-Fluorophenyl)nicotinic acid (CAS 223127-24-0) Para-fluorophenyl 217.18 Para-fluorine alters steric/electronic profile compared to ortho substitution.
6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid Oxetane-3-yloxy 195.17 Polar oxetane improves solubility; reduced aromatic interactions.

*Calculated from molecular formula C₁₃H₁₀FNO₃.

Electronic and Steric Effects

  • Ortho-Fluorine vs. In contrast, para-fluorine (CAS 223127-24-0) offers less steric interference but may reduce target engagement specificity .
  • Methoxy Linker : The benzyloxy group in 6-(benzyloxy)nicotinic acid lacks fluorine, reducing electronic effects but increasing lipophilicity. The 2-fluorobenzyloxy group in the target compound balances lipophilicity and polarity, optimizing membrane permeability and solubility .

Pharmacokinetic and Toxicity Considerations

  • Drug-Likeness : The naphthyridine analog in (structurally distinct but sharing the 2-fluorophenyl group) exhibited favorable pharmacokinetics and low toxicity, suggesting that the 2-fluorophenyl moiety may contribute to metabolic stability .
  • Metabolism: Fluorine in the ortho position may block cytochrome P450-mediated oxidation, prolonging half-life compared to non-fluorinated analogs like 6-(benzyloxy)nicotinic acid .

Research Implications

  • Medicinal Chemistry : The 2-fluorobenzyloxy group in the target compound offers a template for designing inhibitors targeting bacterial enzymes (e.g., S. aureus CrtM) or human kinases, where halogen bonding and aromatic interactions are pivotal .
  • SAR Studies: Comparative studies with para-fluorinated or non-fluorinated analogs (e.g., CAS 223127-24-0 vs. 94084-76-1) could elucidate the role of fluorine position in activity .

Biological Activity

6-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid (CAS No. 438049-63-9) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine core, a methoxy group, and a fluorophenyl substituent, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, including its antimicrobial, anti-inflammatory, and other therapeutic potentials.

Biological Activity Overview

Research indicates that compounds with pyridine rings often exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. The presence of substituents like methoxy and fluorine can enhance these activities by influencing the compound's interaction with biological targets.

Antimicrobial Activity

Studies have shown that pyridine derivatives possess significant antimicrobial properties. For instance, compounds containing the pyridine nucleus have been reported to exhibit antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The incorporation of the methoxy and fluorophenyl groups in this compound may enhance its efficacy against these microorganisms.

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus55
Escherichia coli56

Anti-inflammatory Activity

The anti-inflammatory potential of pyridine derivatives has been well-documented. In vitro studies have indicated that certain compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 values for COX-2 inhibition of similar compounds have been reported as low as 0.04 µmol . This suggests that this compound may also exhibit comparable anti-inflammatory effects.

Compound IC50 (µmol) Reference
Celecoxib0.04 ± 0.01
Compound from study0.04 ± 0.09

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Pyridine Core : Provides a basic framework for interaction with biological targets.
  • Methoxy Group : Enhances lipophilicity and may facilitate membrane permeability.
  • Fluorophenyl Substituent : The presence of fluorine can increase the electron-withdrawing capacity, potentially enhancing binding affinity to target proteins.

Case Studies

Recent studies have focused on synthesizing and evaluating the biological activities of various pyridine derivatives, including those similar to this compound. For example, a study demonstrated that derivatives with similar structural motifs showed significant antimicrobial and anti-inflammatory activities, reinforcing the potential of this compound for therapeutic applications .

Q & A

Q. Example SAR Table :

Analog SubstituentLogPBinding Energy (kcal/mol)Solubility (µg/mL)
–OCH₃ (Parent)2.1-8.212.5
–OCF₃2.8-9.18.7
–Cl2.5-8.910.2

Advanced Question: How can contradictory data on biological activity be resolved?

Methodological Answer:

  • Dose-Response Studies : Replicate assays (e.g., MIC for antimicrobial activity) across multiple concentrations to identify non-linear effects .
  • Metabolite Analysis : Use LC-MS to detect degradation products in cell culture media that may interfere with activity measurements .
  • Structural Dynamics : Molecular dynamics simulations (e.g., GROMACS) to assess protein-ligand stability over 100 ns, identifying transient binding modes .

Advanced Question: What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C, Pd(OAc)₂) for coupling reactions to reduce side products .
  • Solvent Optimization : Replace DMF with acetonitrile or THF to improve solubility and reduce purification complexity .
  • Flow Chemistry : Continuous flow systems to enhance mixing and heat transfer, increasing throughput by 30–40% compared to batch methods .

Q. Optimization Data :

ParameterBatch Yield (%)Flow Yield (%)
Temperature Control7289
Reaction Time6h2h

Advanced Question: How is the compound’s potential as a ligand in coordination chemistry evaluated?

Methodological Answer:

  • UV-Vis Titration : Monitor spectral shifts upon metal ion addition (e.g., Cu²⁺, Fe³⁺) to determine binding constants (Kₐ ~10⁴–10⁵ M⁻¹) .
  • X-ray Absorption Spectroscopy (XAS) : Analyze metal-ligand bond distances and coordination geometry (e.g., octahedral vs. square planar) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid
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6-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid

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